molecular formula C3H6N2O B12294402 (3R)-3-aminoazetidin-2-one

(3R)-3-aminoazetidin-2-one

Cat. No.: B12294402
M. Wt: 86.09 g/mol
InChI Key: GCBWDZYSLVSRRI-UWTATZPHSA-N
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Description

(3R)-3-aminoazetidin-2-one is a chiral azetidinone derivative. Azetidinones are four-membered lactams, which are cyclic amides. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-aminoazetidin-2-one typically involves the cyclization of suitable precursors. One common method is the cyclization of β-amino acids or their derivatives under acidic or basic conditions. Another approach involves the use of azetidinone intermediates, which can be functionalized to introduce the amino group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process and subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-aminoazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and various substituted azetidinones.

Scientific Research Applications

(3R)-3-aminoazetidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-3-aminoazetidin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-aminoazetidin-2-one: The enantiomer of (3R)-3-aminoazetidin-2-one, which may have different biological activities.

    Azetidin-2-one: The parent compound without the amino group.

    β-lactams: A broader class of compounds that includes azetidinones and is known for its antibiotic properties.

Uniqueness

This compound is unique due to its specific chiral configuration, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound in the development of enantioselective pharmaceuticals.

Properties

Molecular Formula

C3H6N2O

Molecular Weight

86.09 g/mol

IUPAC Name

(3R)-3-aminoazetidin-2-one

InChI

InChI=1S/C3H6N2O/c4-2-1-5-3(2)6/h2H,1,4H2,(H,5,6)/t2-/m1/s1

InChI Key

GCBWDZYSLVSRRI-UWTATZPHSA-N

Isomeric SMILES

C1[C@H](C(=O)N1)N

Canonical SMILES

C1C(C(=O)N1)N

Origin of Product

United States

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